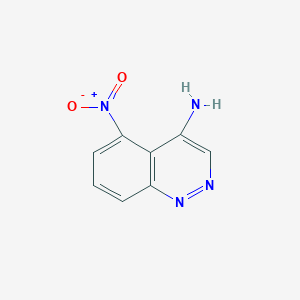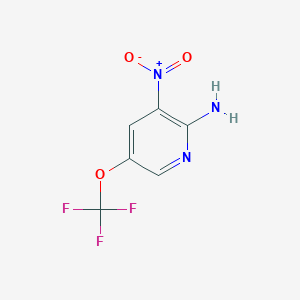![molecular formula C12H11N3OS B13148651 6-Phenyl-4-[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2(1H)-one CAS No. 652154-75-1](/img/structure/B13148651.png)
6-Phenyl-4-[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Allylthio)-4-phenyl-1,3,5-triazin-2(1H)-one is a heterocyclic compound that features a triazine ring substituted with allylthio and phenyl groups
Méthodes De Préparation
The synthesis of 6-(Allylthio)-4-phenyl-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-phenyl-1,3,5-triazin-2(1H)-one with allylthiol in the presence of a base. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Analyse Des Réactions Chimiques
6-(Allylthio)-4-phenyl-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the allylthio group.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-(Allylthio)-4-phenyl-1,3,5-triazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(Allylthio)-4-phenyl-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The allylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenyl group may also contribute to the compound’s binding affinity to various receptors or enzymes.
Comparaison Avec Des Composés Similaires
Similar compounds to 6-(Allylthio)-4-phenyl-1,3,5-triazin-2(1H)-one include:
- 6-Allylthio-4-imino-1-methyl-3-methylthio-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]-pyrimidine
- 4-Imino-6-methallylthio-1-methyl-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]-pyrimidine These compounds share structural similarities but differ in their specific substituents and ring systems, which can lead to differences in their chemical reactivity and biological activity.
Propriétés
Numéro CAS |
652154-75-1 |
|---|---|
Formule moléculaire |
C12H11N3OS |
Poids moléculaire |
245.30 g/mol |
Nom IUPAC |
6-phenyl-4-prop-2-enylsulfanyl-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C12H11N3OS/c1-2-8-17-12-14-10(13-11(16)15-12)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,14,15,16) |
Clé InChI |
LASVLTXNRGTFNO-UHFFFAOYSA-N |
SMILES canonique |
C=CCSC1=NC(=O)NC(=N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


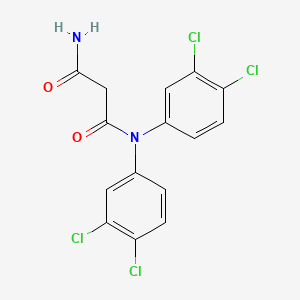

![(6R,8R,9S,10R,13S,14S,15R,17S)-17-Acetyl-6,15-dihydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13148580.png)


![2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B13148596.png)
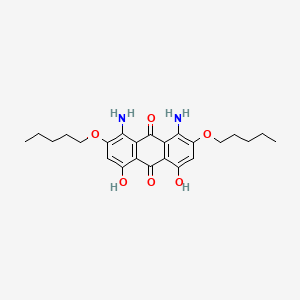
![1,3,5-Triazine-2,4(1H,3H)-dione, 6-[4-(dimethylamino)phenyl]dihydro-](/img/structure/B13148603.png)
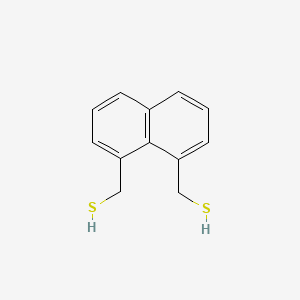
![2-(5-((2,4-Dimethoxybenzyl)amino)-2,2-difluoro-[1,3]dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-8-yl)ethanol](/img/structure/B13148615.png)

